Ethyl 3-amino-5-methyl-2-propyl-3H-imidazole-4-carboxylate

Descripción

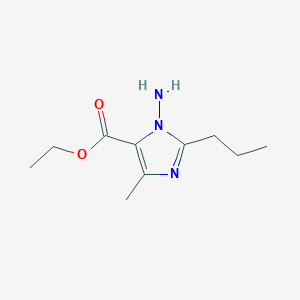

Ethyl 3-amino-5-methyl-2-propyl-3H-imidazole-4-carboxylate is a substituted imidazole derivative characterized by a unique substitution pattern: an amino group at position 3, a methyl group at position 5, a propyl chain at position 2, and an ethyl carboxylate ester at position 4. Imidazole derivatives are prized for their structural versatility, enabling interactions with biological targets such as enzymes and receptors.

Propiedades

IUPAC Name |

ethyl 3-amino-5-methyl-2-propylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-4-6-8-12-7(3)9(13(8)11)10(14)15-5-2/h4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBUANSYMIBXIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1N)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301193465 | |

| Record name | Ethyl 1-amino-4-methyl-2-propyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301193465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865444-83-3 | |

| Record name | Ethyl 1-amino-4-methyl-2-propyl-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865444-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-amino-4-methyl-2-propyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301193465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-methyl-2-propyl-3H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with 3-amino-5-methyl-2-propylimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-amino-5-methyl-2-propyl-3H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced imidazole derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) under inert atmosphere.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine in organic solvents.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 3-amino-5-methyl-2-propyl-3H-imidazole-4-carboxylate has been identified as a significant intermediate in the synthesis of pharmaceuticals, particularly in the development of antihypertensive agents. One notable application is its role in the synthesis of Olmesartan Medoxomil , an angiotensin II receptor antagonist used to treat high blood pressure. The compound serves as a precursor in creating high-purity olmesartan derivatives, enhancing therapeutic efficacy and reducing side effects associated with impurities .

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis, particularly for the preparation of various imidazole derivatives. Recent advancements have demonstrated that derivatives of imidazole can be synthesized through reactions involving this compound, leading to compounds with diverse biological activities, including antimicrobial and antifungal properties .

Table 1: Overview of Synthetic Routes Using this compound

| Reaction Type | Product Type | Biological Activity | Reference |

|---|---|---|---|

| Cyclization | Imidazole derivatives | Antimicrobial | |

| Substitution | Alkylated imidazoles | Antifungal | |

| Esterification | Various esters | Potential anti-inflammatory |

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound are being explored for their potential as agrochemicals. Research indicates that certain imidazole derivatives exhibit herbicidal properties, making them candidates for developing new herbicides that are more effective and environmentally friendly .

Case Study 1: Synthesis of Olmesartan Medoxomil

A detailed study highlighted the synthetic pathway involving this compound as a precursor for olmesartan medoxomil. The research demonstrated that optimizing reaction conditions led to higher yields and purity levels, showcasing the compound's importance in pharmaceutical applications .

Case Study 2: Antimicrobial Activity

Another study focused on synthesizing various imidazole derivatives from this compound. The resultant compounds were tested for antimicrobial activity against several pathogens, revealing promising results that could lead to new therapeutic agents .

Mecanismo De Acción

The mechanism by which Ethyl 3-amino-5-methyl-2-propyl-3H-imidazole-4-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Observations:

Substitution Position and Functional Groups: The target compound features a propyl chain at position 2, which increases lipophilicity compared to the smaller methyl or fluorine substituents in HR422528. This property could enhance membrane permeability in biological systems. The trityl-protected derivative demonstrates how bulky substituents (e.g., trityl) can stabilize reactive intermediates during synthesis, though this comes at the cost of increased molecular weight.

In contrast, the trityl-containing compound (463.57 g/mol) may face challenges in pharmacokinetics due to its size.

Synthetic Considerations :

- Ethyl carboxylate esters (common in all three compounds) are frequently employed to improve solubility during synthetic workflows. However, the propyl chain in the target compound may necessitate tailored purification methods to separate it from byproducts.

Research Findings and Functional Implications

Reactivity and Stability

- In contrast, fluorine in HR422529 is typically introduced to block metabolic degradation or enhance electrostatic interactions in drug-receptor binding .

Structural Analysis Techniques

- For example, the trityl-protected imidazole likely required X-ray crystallography to confirm its geometry, a method applicable to the target compound’s structural validation .

Limitations and Gaps

- No direct data on the target compound’s solubility, melting point, or biological activity are available in the provided evidence. Comparative studies with HR422529 suggest that positional isomerism (e.g., amino at position 3 vs. 5) could significantly alter pharmacological profiles, warranting further investigation.

Actividad Biológica

Ethyl 3-amino-5-methyl-2-propyl-3H-imidazole-4-carboxylate (EMPI) is a compound of increasing interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

EMPI is characterized by the following molecular formula: C₁₀H₁₇N₃O₂. The compound features an imidazole ring, which is known for its biological significance, particularly in the context of enzyme inhibition and receptor interactions. The structural attributes of EMPI contribute to its reactivity and potential therapeutic applications.

Antimicrobial Activity

Recent studies have shown that EMPI exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values were reported to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Antitumor Activity

EMPI has also been evaluated for its antitumor effects. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. This apoptotic effect was particularly pronounced in human colon cancer cells, where EMPI treatment led to a significant increase in cell death compared to untreated controls .

The biological activity of EMPI is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : EMPI acts as an inhibitor of certain kinases involved in cell proliferation. This inhibition disrupts signaling pathways essential for tumor growth and survival .

- Receptor Binding : The compound has shown affinity for various receptors, including those involved in inflammatory responses, suggesting potential anti-inflammatory properties .

Case Studies

- Antimicrobial Efficacy : A study conducted by Jain et al. evaluated the antimicrobial activity of EMPI against S. aureus and E. coli. The results indicated that EMPI had a lower MIC than several conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

- Antitumor Mechanism : In a study on colon cancer cells, EMPI was found to induce apoptosis via mitochondrial pathways. The research demonstrated that treatment with EMPI resulted in increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to enhanced cell death .

Table 1: Biological Activities of this compound

Q & A

Q. How can single-crystal X-ray diffraction resolve ambiguities in the imidazole ring’s substitution pattern?

- Methodology : Crystallize the compound using slow evaporation in a solvent like ethanol/DMF. Refine the structure using SHELXL , which models bond lengths, angles, and electron density maps. For example, the propyl group’s orientation and amino group hydrogen bonding can be validated against crystallographic data .

Q. What strategies mitigate byproduct formation during synthesis, such as regioisomeric impurities?

- Methodology :

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.

- Byproduct Identification : Employ LC-MS/MS to detect regioisomers (e.g., 2-propyl vs. 4-propyl derivatives) and adjust steric/electronic conditions (e.g., substituent directing groups) .

- Purification : Use preparative HPLC with a gradient elution (water/acetonitrile) to separate isomers .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Assay Standardization : Replicate assays under controlled conditions (e.g., cell line specificity, incubation time).

- Metabolite Analysis : Use LC-HRMS to identify active metabolites that may contribute to discrepancies .

- Structural Analog Comparison : Compare activity with derivatives (e.g., ethyl vs. methyl ester analogs) to isolate pharmacophore contributions .

Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

- Methodology :

- DFT Calculations : Model the HOMO/LUMO energies (e.g., Gaussian 09) to predict sites for electrophilic attack (e.g., C5 of the imidazole ring).

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., acetic acid vs. DMF) .

Experimental Design & Data Analysis

Q. How to design stability studies for this compound under varying pH and temperature conditions?

- Methodology :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40–60°C. Monitor degradation via HPLC and identify products using HRMS .

- Kinetic Analysis : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Methodology :

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned data .

- Disorder Modeling : For flexible groups (e.g., propyl chain), apply isotropic displacement parameters and partial occupancy refinement .

Biological & Pharmacological Research

Q. How to evaluate the compound’s enzyme inhibition potential using kinetic assays?

- Methodology :

- Enzyme Kinetics : Perform Michaelis-Menten assays (e.g., for cytochrome P450 isoforms) with varying substrate concentrations. Calculate IC50 and Ki values using GraphPad Prism .

- Docking Studies : Use AutoDock Vina to predict binding modes in enzyme active sites (e.g., COX-2 or kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.